molecular formula C9H8N4OS B14218176 N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 828920-40-7

N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B14218176
CAS No.: 828920-40-7
M. Wt: 220.25 g/mol
InChI Key: AQDWBPVDNBPYNR-UHFFFAOYSA-N
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Description

N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide: is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 2-aminothiazole with 4-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It is also investigated for its role in enzyme inhibition and receptor binding .

Medicine: The compound is explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. It is also evaluated for its ability to modulate various biological pathways .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. It is also employed in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

  • N-(5-Amino-1,3-thiazol-2-yl)benzamide
  • N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide
  • N-(5-Amino-1,3-thiazol-2-yl)furan-2-carboxamide

Uniqueness: N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide is unique due to the presence of both thiazole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse biological activities and applications compared to similar compounds.

Properties

CAS No.

828920-40-7

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

N-(5-amino-1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C9H8N4OS/c10-7-5-12-9(15-7)13-8(14)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,13,14)

InChI Key

AQDWBPVDNBPYNR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=NC=C(S2)N

Origin of Product

United States

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